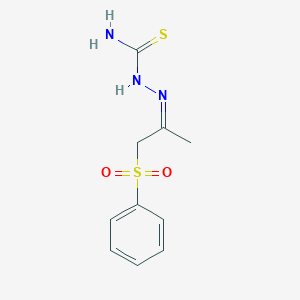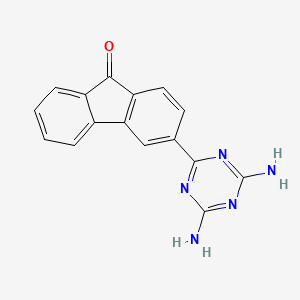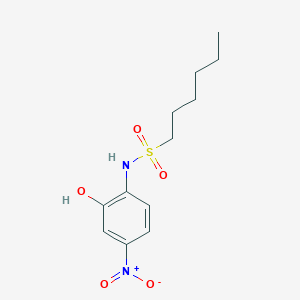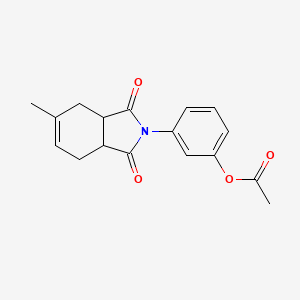![molecular formula C20H16BrN5O4S2 B3834097 3-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide](/img/structure/B3834097.png)
3-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide
Descripción general
Descripción
3-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as BQS and has a molecular formula of C26H19BrN6O4S2.
Mecanismo De Acción
Target of Action
The primary target of 3-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide is the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . The polyQ sequence is a critical component of the huntingtin protein, and its aggregation is associated with neurotoxicity .
Mode of Action
The compound acts as an inhibitor of aggregation of the polyQ sequence . By binding to the polyQ sequence, it prevents the formation of aggregates, thereby reducing the neurotoxic effects associated with Huntington’s Disease .
Biochemical Pathways
It is known that the compound’s action on the polyq sequence can influence thepathways related to protein aggregation and neurodegeneration . The inhibition of polyQ aggregation can potentially disrupt the progression of Huntington’s Disease and other polyQ diseases .
Pharmacokinetics
The compound is known to be soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The primary result of the compound’s action is the inhibition of polyQ aggregation . This leads to a reduction in neurotoxicity, which is a significant factor in the progression of Huntington’s Disease and other polyQ diseases . In a study, the compound was shown to inhibit aggregation in HD PC12 cells with an IC50 of 50nM . When administered in food, it suppressed neurodegeneration in vivo in the Drosophila HD model .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BQS in lab experiments is its ability to selectively target cancer cells and inhibit their growth. It also has low toxicity, making it a safe candidate for in vivo experiments. However, one of the limitations of using BQS is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of BQS. One area of research is to further investigate its potential use as a therapeutic agent in cancer treatment. Another area of research is to explore its potential use in the treatment of inflammatory disorders and infectious diseases. Additionally, further studies are needed to understand the mechanism of action of BQS and its interactions with other molecules in the body.
Aplicaciones Científicas De Investigación
BQS has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammatory disorders, and infectious diseases. In cancer treatment, BQS has shown promising results in inhibiting the growth of cancer cells and inducing cell death. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis. In addition, BQS has been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Propiedades
IUPAC Name |
3-[[3-[(4-bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O4S2/c21-13-8-10-15(11-9-13)32(29,30)26-20-19(24-17-6-1-2-7-18(17)25-20)23-14-4-3-5-16(12-14)31(22,27)28/h1-12H,(H,23,24)(H,25,26)(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYMHPXPFITAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC4=CC(=CC=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(2Z)-3-[(3-sulfamoylphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B3834024.png)

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,5-di-tert-butylbenzoate](/img/structure/B3834047.png)

![N-(4-acetyl-5-{[(4-chlorophenyl)sulfonyl]methyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3834061.png)
![3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3834068.png)
![methyl (4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3834070.png)

![4-(4-nitro-1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3834080.png)

![4-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]-2-hydroxybenzoic acid](/img/structure/B3834096.png)
![N-[4-({[3-(butylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3834101.png)
![1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B3834114.png)